molecular formula C18H19NO4 B3048803 tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate CAS No. 1820665-48-2

tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate

Cat. No.: B3048803
CAS No.: 1820665-48-2
M. Wt: 313.3
InChI Key: NLLRSUQFHZDZOD-UHFFFAOYSA-N
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Description

“tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate” is a chemical compound that falls under the category of pyridinecarboxylic acid derivatives. It has a molecular formula of C18H19NO4 and a molecular weight of 313.3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate” is synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Concerns

Synthetic phenolic antioxidants, including compounds structurally related to tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate, have been extensively used in industrial and commercial products to prevent oxidative reactions and extend shelf life. Studies highlight their widespread environmental presence, potential human exposure through various pathways, and associated toxicity concerns, suggesting the need for future research to develop novel antioxidants with reduced environmental impact and toxicity (Liu & Mabury, 2020).

Biodegradation and Fate in Environmental Matrices

Research on the biodegradation and environmental fate of ethers similar to this compound, like ethyl tert-butyl ether (ETBE), provides insights into microbial degradation pathways and the potential environmental behavior of related compounds. These studies indicate the capability of microorganisms to degrade such ethers, offering a foundation for bioremediation strategies (Thornton et al., 2020).

Synthetic Routes and Industrial Applications

Analysis of synthetic routes for compounds like vandetanib, involving tert-butyl and phenyl pyridine derivatives, showcases the potential for optimizing industrial-scale production. Such research underscores the importance of efficient synthetic pathways for the development of pharmaceuticals and other chemicals (Mi, 2015).

Properties

IUPAC Name

tert-butyl 2-(4-methoxycarbonylphenyl)pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(21)14-9-10-19-15(11-14)12-5-7-13(8-6-12)16(20)22-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLRSUQFHZDZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131259
Record name 4-Pyridinecarboxylic acid, 2-[4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820665-48-2
Record name 4-Pyridinecarboxylic acid, 2-[4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820665-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-[4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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